Benzeneethanol, 2-hydroxy-5-methoxy-alpha,4-dimethyl-, (R)-
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Overview
Description
Benzeneethanol, 2-hydroxy-5-methoxy-alpha,4-dimethyl-, ®- is a complex organic compound with a unique structure that includes a benzene ring, an ethanol group, and various functional groups such as hydroxyl, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanol, 2-hydroxy-5-methoxy-alpha,4-dimethyl-, ®- typically involves multiple steps, including the introduction of functional groups to the benzene ring. Common synthetic routes include:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with functional groups such as hydroxyl and methoxy groups.
Reduction and Oxidation Reactions: These reactions are used to introduce or modify functional groups on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanol, 2-hydroxy-5-methoxy-alpha,4-dimethyl-, ®- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of ketones or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Benzeneethanol, 2-hydroxy-5-methoxy-alpha,4-dimethyl-, ®- has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzeneethanol, 2-hydroxy-5-methoxy-alpha,4-dimethyl-, ®- involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Benzeneethanol, 2-hydroxy-: Similar structure but lacks the methoxy and additional methyl groups.
Benzeneethanol, 2-methoxy-: Similar structure but lacks the hydroxyl and additional methyl groups.
Benzenemethanol, 4-hydroxy-: Similar structure but lacks the methoxy and additional methyl groups.
Uniqueness
Benzeneethanol, 2-hydroxy-5-methoxy-alpha,4-dimethyl-, ®- is unique due to the presence of both hydroxyl and methoxy groups, along with additional methyl groups
Properties
CAS No. |
58262-09-2 |
---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-[(2R)-2-hydroxypropyl]-4-methoxy-5-methylphenol |
InChI |
InChI=1S/C11H16O3/c1-7-4-10(13)9(5-8(2)12)6-11(7)14-3/h4,6,8,12-13H,5H2,1-3H3/t8-/m1/s1 |
InChI Key |
MEOIDQOWHAOITR-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1OC)C[C@@H](C)O)O |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CC(C)O)O |
Origin of Product |
United States |
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